

Commercial Suppliers of High-Purity Lupeolic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity **Lupeolic acid** (CAS: 87355-32-6), a pentacyclic triterpenoid of significant interest for its anti-inflammatory and anti-cancer properties. This document outlines key quantitative data from various suppliers, details common experimental protocols for in vitro evaluation, and visualizes relevant biological pathways and experimental workflows to support research and development efforts.

Commercial Supplier Analysis

High-purity **Lupeolic acid** is available from a number of specialized chemical suppliers. The quality and characterization of the compound are critical for reproducible experimental results. The following tables summarize the specifications of **Lupeolic acid** from several commercial sources.

Table 1: Commercial Suppliers and Quantitative Data for Lupeolic Acid



Supplier	Catalog Number	Purity	Analytical Method	Available Quantities	Physical Form
MOLNOVA	M31477	>98%[1]	HPLC[1]	5mg, 50mg, 100mg[1]	Solid (assumed)
Sigma- Aldrich	ADVH9A1C8 406	97%	Not Specified	Not available for purchase	Solid
CymitQuimic a	IN- DA00H3BH	98.0%[2]	Not Specified	5mg[2]	Not Specified
Biosynth	MDA35532	Not Specified	Not Specified	10mg, 25mg, 50mg[3]	Not Specified
Chemenu	CM752714	95%+	Not Specified	Inquiry-based	Not Specified
LookChem	87355-32-6	95+% to 98% Min	Not Specified	5mg	Not Specified

Table 2: Chemical and Physical Properties of Lupeolic Acid

Property	Value	Source
Molecular Formula	C30H48O3	[1][2]
Molecular Weight	456.7 g/mol	[1][4]
CAS Number	87355-32-6	[1][2]
Storage Temperature	-20°C	[5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to assess the biological activity of **Lupeolic acid** and related triterpenoids.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of Lupeolic acid on cancer cell lines.



Materials:

- Cancer cell line of interest (e.g., MCF-7, PC-3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- High-purity Lupeolic acid
- DMSO (for stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
- Solubilization solution (e.g., DMSO)[6]
- 96-well microplates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[6]
- Treatment: Prepare serial dilutions of Lupeolic acid in culture medium. Replace the
 existing medium with 100 μL of medium containing the desired concentrations of Lupeolic
 acid. Include a vehicle control (DMSO-treated cells).[6]
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
- \circ MTT Addition: After the treatment period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
- Solubilization: Carefully remove the medium and add 100-200 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [6]



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Analysis of Protein Expression by Western Blotting (Akt Signaling Pathway)

This protocol details the detection of changes in the phosphorylation status of Akt and related proteins upon treatment with **Lupeolic acid**.

- Materials:
 - Cells and Lupeolic acid as described above.
 - Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - BCA Protein Assay Kit.
 - SDS-PAGE gels.
 - PVDF or nitrocellulose membranes.
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[8]
 - Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt.[7]
 - HRP-conjugated secondary antibody.[7]
 - ECL chemiluminescent substrate.[7]
- Procedure:
 - Cell Lysis: After treatment with Lupeolic acid, wash cells with cold PBS and lyse them using lysis buffer.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antiphospho-Akt at 1:1000 dilution) overnight at 4°C.[7][8]
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7][8]
- Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
- Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the data.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by **Lupeolic acid**.

- Materials:
 - Cells and Lupeolic acid as described above.
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
 - Flow cytometer.
- Procedure:
 - Cell Treatment: Treat cells with Lupeolic acid for the desired time to induce apoptosis.
 - Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 670 x g for 5 minutes).[9]

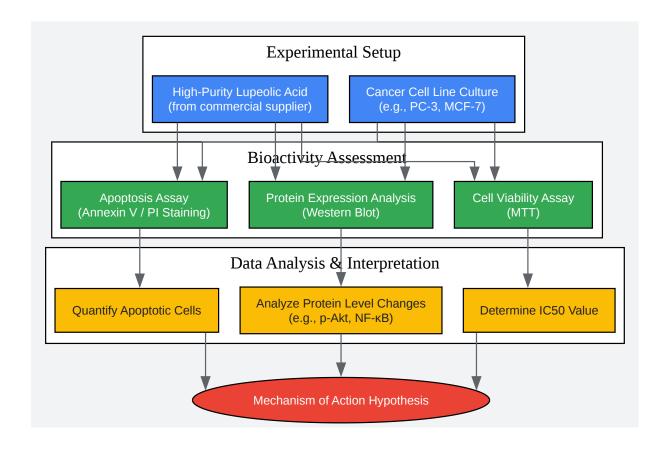


- Washing: Wash the cells once with cold PBS.[10]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
- Staining: To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[11]
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9][10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by **Lupeolic acid** and a typical experimental workflow for its in vitro characterization.

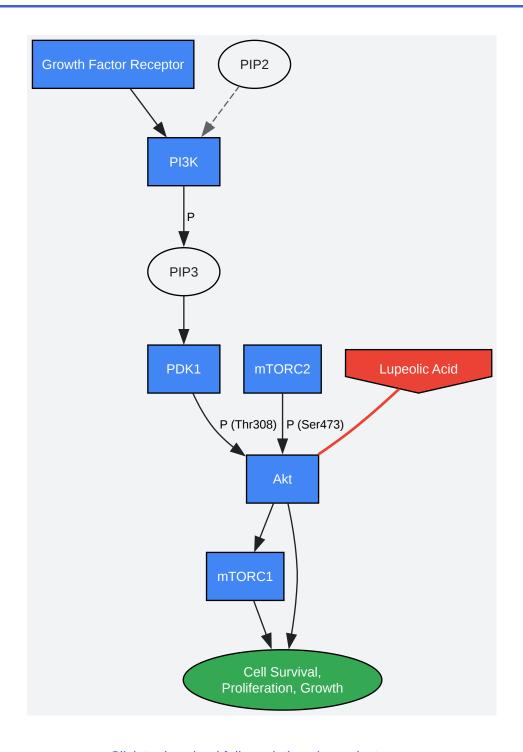




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Caption: General experimental workflow for in vitro evaluation of **Lupeolic acid**.

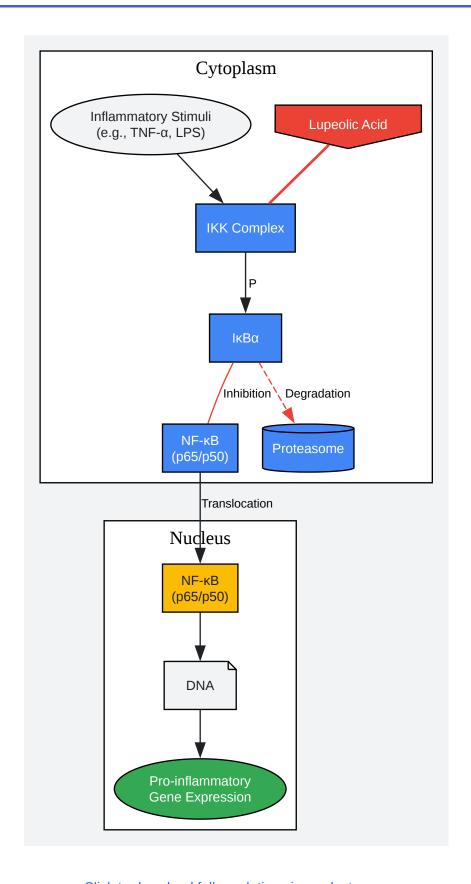




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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Lupeolic acid.





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Caption: Lupeolic acid's inhibitory effect on the NF-kB signaling pathway.



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